molecular formula C16H23NO5 B12302836 3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Cat. No.: B12302836
M. Wt: 309.36 g/mol
InChI Key: GVPXAJMOULURAZ-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-4-methoxy-D-phenylalanine is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methyl group, and a methoxy group attached to the phenylalanine backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-4-methoxy-D-phenylalanine typically involves the protection of the amino group of 4-methoxy-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methylation of the amino group can be carried out using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of N-Boc-N-methyl-4-methoxy-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid-phase synthesis techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-4-methoxy-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-N-methyl-4-methoxy-D-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-4-methoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-methoxy-D-phenylalanine: Similar structure but lacks the methyl group on the amino nitrogen.

    N-Boc-4-piperidinemethanol: Contains a piperidine ring instead of the phenylalanine backbone.

    N-Boc-4-methoxy-D-phenylalanine methyl ester: An esterified version of the compound

Uniqueness

N-Boc-N-methyl-4-methoxy-D-phenylalanine is unique due to the presence of both the Boc protecting group and the methoxy group, which provide enhanced stability and reactivity. The methylation of the amino group further distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and peptide chemistry .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPXAJMOULURAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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